2-Chloro-1-ethoxy-4-vinylbenzene
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Overview
Description
2-Chloro-1-ethoxy-4-vinylbenzene is an organic compound that belongs to the class of aromatic compounds. It is characterized by the presence of a chloro group, an ethoxy group, and a vinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethoxy-4-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the ethoxylation of 2-chloro-4-vinylbenzene using ethyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acidic or basic catalysts to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale ethoxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethoxy-4-vinylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Addition: Electrophiles such as hydrogen halides (HCl, HBr) can add across the vinyl group.
Major Products
Substitution: Products include ethoxy-substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Addition: Products include halogenated ethoxybenzene derivatives.
Scientific Research Applications
2-Chloro-1-ethoxy-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethoxy-4-vinylbenzene involves its interaction with various molecular targets. The chloro group can act as a leaving group in substitution reactions, while the vinyl group can participate in addition reactions. The ethoxy group can influence the compound’s reactivity by donating electron density to the benzene ring, making it more reactive towards electrophiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methoxy-4-vinylbenzene
- 2-Chloro-1-ethoxy-4-methylbenzene
- 2-Chloro-1-ethoxy-4-ethylbenzene
Uniqueness
2-Chloro-1-ethoxy-4-vinylbenzene is unique due to the presence of both an ethoxy group and a vinyl group on the benzene ring
Properties
IUPAC Name |
2-chloro-4-ethenyl-1-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h3,5-7H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXUPMQBVNNNSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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